5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a synthetic compound characterized by the presence of a fluorine atom and a hydroxybutyl substituent on the indole structure. This compound falls under the classification of fluorinated indoles, which have garnered attention due to their biological activities and potential therapeutic applications. The unique structural features of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one contribute to its chemical reactivity and biological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.
The synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one typically involves several key steps:
These synthetic pathways are characterized by their efficiency and yield, making them suitable for producing this compound in a laboratory setting.
The molecular structure of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one can be represented by its chemical formula, C13H14FNO2.
The compound can be visualized using molecular modeling software to understand its three-dimensional conformation, which plays a critical role in its biological activity.
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.
The mechanism of action for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is primarily linked to its interaction with biological targets:
The specific pathways and interactions require further investigation through pharmacological studies to elucidate how this compound exerts its effects at the molecular level.
These properties are essential for determining appropriate handling procedures and potential applications in scientific research.
5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one has several potential applications:
The ongoing research into this compound's properties and applications highlights its significance in advancing medicinal chemistry and pharmacology fields.
The synthesis of 5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one typically begins with ethyl 5-fluoro-1H-indole-2-carboxylate as the foundational building block. A critical alkylation step involves reacting this precursor with 4-bromobutan-1-ol or protected derivatives under basic conditions (Cs₂CO₃/DMF, 60°C), achieving N-alkylation yields of 63-80% [6] [8]. This forms the intermediate 1-(4-hydroxybutyl)-5-fluoro-1H-indole-2-carboxylate. Subsequent reduction of the ester moiety using LiAlH₄ yields the corresponding alcohol, which undergoes Pictet-Spengler-type cyclization under acidic conditions (p-toluenesulfonic acid/toluene, reflux) to construct the oxindole core. Final oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the target molecule in 85-90% yield [6]. Key challenges include suppressing N-over C-alkylation and minimizing epimerization during cyclization.
Table 1: Multi-Step Synthesis Approaches
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Indole Alkylation | 4-Bromobutan-1-ol, Cs₂CO₃, DMF, 60°C | 63-80 |
2 | Ester Reduction | LiAlH₄, THF, 0°C to RT | 80-90 |
3 | Cyclization | p-TsOH, Toluene, reflux | 85-90 |
One-pot methodologies significantly streamline the synthesis by combining alkylation, reduction, and cyclization sequences. A notable approach utilizes activated glycerol carbonate reagents (e.g., tosyl glycerol carbonate, TGC) for N-alkylation, followed by in situ hydrolysis/decarboxylation with KOH/EtOH to directly generate the 1-(4-hydroxybutyl) substituent [6] [10]. This method eliminates intermediate isolation, improving overall efficiency (65-75% yield). Copper(II) catalysis (Cu(O₂CCH(C₂H₅)C₄H₉)₂) enables tandem C–H activation/cyclization between 5-fluoroindole and 4-hydroxybutyraldehyde, forming the oxindole core in a single vessel [7]. Solvent optimization is critical: tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhances reaction homogeneity and yield by 15-20% compared to DMF [6].
Enantioselective synthesis targets the biologically relevant (R)-enantiomer of the oxindole core. Transaminase-mediated amination has emerged as a key strategy, using engineered enzymes to convert the prochiral ketone precursor 1-(4-hydroxybutyl)-5-fluoroindolin-2-one to the (R)-amine with >99% ee [7]. A proprietary transaminase optimized for 5-fluoro-6-chloro-indole ketone intermediates achieves near-quantitative conversion within 12 hours at 30°C [7]. Co-factor recycling (e.g., isopropylamine/L-alanine dehydrogenase) reduces costs. However, substrate inhibition by the hydrophobic indole moiety remains a challenge, requiring fed-batch processing or enzyme immobilization for industrial viability.
Regioselective fluorination is optimally performed prior to oxindole ring formation due to the electron-withdrawing nature of the carbonyl group in the product. Electrophilic fluorination (Selectfluor®) at C5 of the indole precursor occurs with >95% regioselectivity, attributed to the inherent electronic bias of the indole ring [3] [7]. Attempts to fluorinate pre-formed oxindoles result in low yields (<30%) and side reactions. Hydroxybutyl group installation employs SN₂ alkylation with 4-bromobutan-1-ol under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O), achieving 78% yield [3]. Protecting group strategies (e.g., tert-butyldimethylsilyl ether) are often necessary to prevent O-alkylation, with deprotection (TBAF) post-alkylation affording the free alcohol [6].
Industrial-scale synthesis faces significant hurdles in purification due to structurally similar byproducts like 3-(3-hydroxypropyl) regioisomers and dehydrated olefin derivatives [6]. Column chromatography remains prevalent in research settings but is cost-prohibitive for large batches. Alternative methods include:
Scalability is hampered by the exothermic nature of the DDQ oxidation step, requiring controlled addition rates and temperature ramping (0.5°C/min) to prevent runaway reactions. Solvent recovery (THF, toluene) via distillation improves process sustainability. Current production costs for >1 kg batches exceed $487/50 mg, primarily due to premium-priced fluorinated intermediates and chromatography [1] [6].
Table 2: Industrial Production Challenges and Mitigation Strategies
Challenge | Cause | Mitigation Strategy | Impact on Yield/Purity |
---|---|---|---|
Byproduct Formation | Over-alkylation, dehydration | Phase-transfer catalysis, temperature control | Purity: 95% → 99.5% |
Chromatography Dependence | Polar impurities | Heptane/EtAc crystallization | Solvent use ↓40%, cost ↓25% |
Thermal Instability | Exothermic oxidation | Slow DDQ addition, jacketed reactors | Yield loss ↓8% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7